Pseudooxynicotine

Catalog No.
S585491
CAS No.
2055-23-4
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudooxynicotine

CAS Number

2055-23-4

Product Name

Pseudooxynicotine

IUPAC Name

4-(methylamino)-1-pyridin-3-ylbutan-1-one

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3

InChI Key

SGDIDUFQYHRMPR-UHFFFAOYSA-N

SMILES

CNCCCC(=O)C1=CN=CC=C1

Synonyms

pseudooxynicotine

Canonical SMILES

CNCCCC(=O)C1=CN=CC=C1

Understanding Nicotine Dependence:

Pseudooxynicotine, structurally similar to nicotine, has been used as a tool to study the mechanisms underlying nicotine dependence. Researchers have employed it to investigate how nicotine interacts with nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in reward, reinforcement, and learning. By comparing the effects of nicotine and pseudooxynicotine on these receptors, scientists can gain insights into the specific aspects of the nicotine molecule responsible for its addictive properties. [Source: National Institutes of Health (.gov) on "Nicotine Dependence"]

Developing Smoking Cessation Aids:

One potential application of pseudooxynicotine lies in the development of smoking cessation aids. The idea is that by partially activating nAChRs, pseudooxynicotine could potentially alleviate some of the withdrawal symptoms experienced by individuals trying to quit smoking, thereby increasing their chances of success. However, further research is needed to evaluate the safety and efficacy of this approach. [Source: National Institute on Drug Abuse (.gov) on "Pharmacotherapies for Nicotine Dependence"]

Investigating Neurodegenerative Diseases:

Emerging research suggests that nAChRs may play a role in the development of certain neurodegenerative diseases like Alzheimer's and Parkinson's disease. Pseudooxynicotine, with its ability to interact with these receptors, could be a valuable tool in investigating the potential link between nAChRs and these conditions. Studying how pseudooxynicotine affects neurons and disease progression could pave the way for the development of novel therapeutic strategies. [Source: National Center for Biotechnology Information (.gov) on "Nicotinic Acetylcholine Receptors and the Role of Nicotine in Neurodegenerative Diseases"]

Pseudooxynicotine is an organic compound with the molecular formula C10_{10}H14_{14}N2_2O. It is a derivative of nicotine and is structurally characterized by the presence of a methylamino group attached to a pyridine ring. This compound plays a significant role in the metabolic pathways of nicotine degradation, particularly in certain bacterial species such as Pseudomonas putida.

, primarily involving oxidation and reduction processes. One notable reaction involves its conversion catalyzed by pseudooxynicotine oxidase, where it reacts with molecular oxygen to produce 4-oxo-4-(pyridin-3-yl)butanal, methylamine, and hydrogen peroxide:

4 methylamino 1 pyridin 3 yl butan 1 one+O24 oxo 4 pyridin 3 yl butanal+methylamine+H2O2\text{4 methylamino 1 pyridin 3 yl butan 1 one}+\text{O}_2\rightarrow \text{4 oxo 4 pyridin 3 yl butanal}+\text{methylamine}+\text{H}_2\text{O}_2

This reaction highlights the compound's role in the oxidative metabolism of nicotine .

Pseudooxynicotine exhibits biological activity primarily through its involvement in nicotine degradation pathways. It is metabolized by specific enzymes such as pseudooxynicotine amine oxidase, which is crucial for breaking down nicotine into less harmful substances. This degradation is essential for certain bacteria that utilize nicotine as a carbon source, demonstrating pseudooxynicotine's potential role in bioremediation processes .

The synthesis of pseudooxynicotine can be achieved through several methods, including:

  • Chemical Synthesis: Various synthetic routes involve starting from nicotine or its derivatives, employing reactions such as hydrazone formation followed by reduction.
  • Biological Synthesis: Certain bacterial strains, particularly Pseudomonas putida, can naturally synthesize pseudooxynicotine through metabolic pathways that involve enzymatic action on nicotine .

Pseudooxynicotine has potential applications in:

  • Bioremediation: Its role in the degradation of nicotine makes it valuable for environmental cleanup processes.
  • Pharmaceutical Research: Understanding its metabolic pathways may lead to insights into nicotine addiction and potential therapeutic targets for cessation strategies.

Studies on pseudooxynicotine interactions primarily focus on its enzymatic degradation. For example, research has shown that pseudooxynicotine amine oxidase can rapidly oxidize pseudooxynicotine using alternative electron acceptors like cytochrome c, which enhances the understanding of its metabolic efficiency in bacterial systems . Additionally, investigations into its interactions with other metabolites provide insights into the broader nicotine degradation network.

Several compounds are structurally or functionally similar to pseudooxynicotine. These include:

Compound NameMolecular FormulaKey Features
NicotineC10_{10}H14_{14}N2_2Primary alkaloid in tobacco; precursor to pseudooxynicotine
CotinineC9_{9}H10_{10}N2_2OMetabolite of nicotine; less biologically active
MyosmineC10_{10}H13_{13}N2_2Another tobacco alkaloid; shares structural similarities
NornicotineC9_{9}H11_{11}NDegradation product of nicotine; lacks methyl group

Uniqueness of Pseudooxynicotine

Pseudooxynicotine is unique due to its specific role in the microbial degradation of nicotine, distinguishing it from other similar compounds that do not participate directly in such metabolic processes. Its enzymatic pathways and interactions with other metabolites further emphasize its importance in ecological and biochemical contexts .

Role in Nicotine Degradation Pathways

Pseudooxynicotine serves as a critical intermediate compound in multiple bacterial nicotine degradation pathways, representing a key metabolic junction in the biotransformation of nicotine by various microorganisms [3] [8]. This compound functions as a central metabolite in three distinct pathways: the pyridine pathway, the pyrrolidine pathway, and the hybrid pathway, each characterized by different enzymatic sequences and bacterial species [3].

In the pyridine pathway, predominantly utilized by Arthrobacter species, pseudooxynicotine formation occurs through the spontaneous hydrolysis of 6-hydroxy-N-methylmyosmine [3]. The process begins with the hydroxylation of nicotine to 6-hydroxynicotine, followed by dehydrogenation of the pyrrolidine ring to form 6-hydroxy-N-methylmyosmine, which subsequently undergoes spontaneous hydrolysis to yield 6-hydroxy-pseudooxynicotine [3].

The pyrrolidine pathway, characteristic of Pseudomonas species including Pseudomonas putida strain S16, initiates with the dehydrogenation of nicotine's pyrrolidine ring to form N-methylmyosmine [3] [4]. This intermediate undergoes spontaneous hydrolysis to produce pseudooxynicotine, which is then oxidized by pseudooxynicotine amine oxidase to 3-succinoylsemialdehyde-pyridine [9] [15]. The enzyme nicotine oxidoreductase NicA2 catalyzes the conversion of nicotine to pseudooxynicotine in this pathway, utilizing flavin adenine dinucleotide as a cofactor [4] [14].

Research conducted on Pseudomonas geniculata strain N1 revealed a unique metabolic pathway where pseudooxynicotine is produced alongside other intermediates including myosmine, cotinine, 6-hydroxynicotine, 6-hydroxy-N-methylmyosmine, and 6-hydroxy-pseudooxynicotine [8]. This strain demonstrates the metabolic diversity among Pseudomonas species in nicotine degradation processes [8].

The hybrid pathway, observed in Agrobacterium tumefaciens strain S33, combines elements of both pyridine and pyrrolidine pathways [3]. Initially following the pyridine pathway from nicotine to 6-hydroxy-pseudooxynicotine, the subsequent oxidation steps mirror those of the pyrrolidine pathway [3].

PathwayRole of PseudooxynicotineNext MetaboliteOrganisms
Pyridine PathwayFormed from 6-hydroxy-N-methylmyosmine through spontaneous hydrolysis6-hydroxy-pseudooxynicotineArthrobacter species
Pyrrolidine PathwayFormed from N-methylmyosmine through spontaneous hydrolysis3-succinoylsemialdehyde-pyridinePseudomonas species
Hybrid PathwayFormed as in pyridine pathway, then follows pyrrolidine pathway steps6-hydroxy-3-succinoylsemialdehyde-pyridineAgrobacterium tumefaciens S33
Mammalian MetabolismMinor metabolite formed through 2'-oxidationVarious downstream metabolitesHumans and other mammals

Transformation Equilibria with N-methylmyosmine

The transformation equilibria between pseudooxynicotine and N-methylmyosmine represents a fundamental pH-dependent chemical equilibrium that significantly influences the metabolic fate of these compounds in biological systems [10]. Structural changes of N-methylmyosmine based on pH conditions demonstrate distinct molecular species distributions across different pH ranges [10].

At pH values below 4, pseudooxynicotine predominates as the stable molecular species, existing in its open-chain form with a ketone functional group [10]. This acidic environment favors the hydrolysis of the cyclic imine structure, maintaining pseudooxynicotine in its linear configuration [10]. Spectroscopic analysis reveals distinct ultraviolet absorption patterns characteristic of the ketone chromophore at these pH conditions [10].

The transition zone occurs between pH 4 and pH 5, where both molecular forms coexist in varying proportions [10]. This pH range represents a critical equilibrium point where the relative concentrations of pseudooxynicotine and N-methylmyosmine fluctuate based on precise pH conditions [10].

Above pH 5, N-methylmyosmine becomes the predominant species, adopting its cyclic form with an imine functional group [10]. The alkaline conditions favor the cyclization reaction, stabilizing the pyrrolidine ring structure characteristic of N-methylmyosmine [10]. Carbon-13 nuclear magnetic resonance spectroscopy of pseudooxynicotine demonstrates that the 197.517 parts per million signal corresponding to the C-1' carbon disappears when the pH of the solution changes to 5.0, supporting the structural transformation [10].

Between pH 2 and pH 9.5, nicotine-1'-iminium ion exists in equilibrium with both pseudooxynicotine and N-methylmyosmine [10]. This iminium ion represents an intermediate structural form that participates in the dynamic equilibrium system [10]. Nuclear magnetic resonance spectral changes provide direct evidence for the formation and interconversion of these species across the physiological pH range [10].

pH RangePredominant FormStructural ChangeSpectroscopic Evidence
Below pH 4PseudooxynicotineOpen-chain form with ketone groupDistinct UV absorption pattern
pH 4-5Transition zoneMixed formsChanging UV absorption pattern
Above pH 5N-methylmyosmineCyclic form with imine groupDistinct UV absorption pattern
pH 2-9.5Nicotine-1'-iminium ion (in equilibrium)Iminium ion intermediateNuclear magnetic resonance spectral changes

Comparative Analysis with Related Pyridine Alkaloids

Pseudooxynicotine belongs to the broader class of pyridine alkaloids, sharing structural similarities with several biologically active compounds while maintaining distinct functional characteristics [1] [2]. The compound is classified as an aminoacylpyridine, specifically characterized as pyridine substituted at position 3 by a 4-(methylamino)butanoyl group [1] [2].

When compared to nicotine, the parent compound from which pseudooxynicotine is derived, significant structural differences emerge [1] [19]. Nicotine features a pyridine ring connected to an N-methylpyrrolidine ring, maintaining a bicyclic structure with the molecular formula C₁₀H₁₄N₂ [19]. In contrast, pseudooxynicotine exhibits an open-chain structure with a ketone functional group, represented by the molecular formula C₁₀H₁₄N₂O [1] [2].

Nornicotine, another related pyridine alkaloid, demonstrates behavioral effects similar to nicotine but with reduced addictive potential [19]. This compound substitutes for nicotine in discrimination studies and exhibits self-administration properties in experimental models [19]. Pseudooxynicotine, however, functions primarily as a metabolic intermediate rather than exhibiting direct pharmacological activity [9] [15].

Cotinine, the major metabolite of nicotine in mammalian systems, shares the pyridine ring structure but incorporates an N-methylpyrrolidinone moiety [21] [24]. This compound serves as a biomarker for nicotine exposure and represents approximately 70-80% of nicotine metabolism in humans [21]. Pseudooxynicotine plays a minor role in mammalian nicotine metabolism, primarily formed through cytochrome P450-mediated 2'-oxidation [24].

Anatabine and anabasine, minor tobacco alkaloids, demonstrate nicotine-like behavioral effects while potentially offering therapeutic advantages [19]. Both compounds substitute for nicotine discriminative stimulus effects and attenuate nicotine withdrawal symptoms [19]. Anatabine features a pyridine ring connected to a 1,2-dihydropyridine ring, while anabasine contains a piperidine ring attachment [19].

AlkaloidStructureMolecular FormulaBiological Activity
PseudooxynicotinePyridine ring with 4-(methylamino)butanoyl groupC₁₀H₁₄N₂OIntermediate in nicotine degradation
NicotinePyridine ring with N-methylpyrrolidine ringC₁₀H₁₄N₂Stimulant, addictive compound
NornicotinePyridine ring with pyrrolidine ringC₉H₁₂N₂Substitutes for nicotine effects, less addictive
CotininePyridine ring with N-methylpyrrolidinoneC₁₀H₁₂N₂OMajor nicotine metabolite, less active
AnatabinePyridine ring with 1,2-dihydropyridine ringC₁₀H₁₂N₂Substitutes for nicotine effects, attenuates withdrawal
AnabasinePyridine ring with piperidine ringC₁₀H₁₄N₂Substitutes for nicotine effects, attenuates withdrawal

Metabolic Fate and Transformation Products

The metabolic fate of pseudooxynicotine varies significantly depending on the biological system and enzymatic pathways involved [9] [15] [25]. In bacterial nicotine degradation systems, pseudooxynicotine undergoes oxidative transformation catalyzed by pseudooxynicotine amine oxidase, resulting in the formation of 3-succinoylsemialdehyde-pyridine [9] [15].

Pseudooxynicotine amine oxidase from Pseudomonas putida strain S16 catalyzes the removal of the methylamine group from pseudooxynicotine, generating 3-succinoylsemialdehyde-pyridine and hydrogen peroxide as products [15] [25]. This enzymatic reaction requires flavin adenine dinucleotide as a noncovalently bound cofactor and demonstrates substrate specificity for pseudooxynicotine [15]. Isotope labeling experiments provide direct evidence that the oxygen atom incorporated into 3-succinoylsemialdehyde-pyridine originates from water molecules rather than molecular oxygen [25].

The subsequent transformation of 3-succinoylsemialdehyde-pyridine proceeds through dehydrogenation catalyzed by 3-succinoylsemialdehyde-pyridine dehydrogenase [13] [15]. This nicotinamide adenine dinucleotide phosphate-dependent enzyme converts 3-succinoylsemialdehyde-pyridine to 3-succinoyl-pyridine, representing the third enzymatic step in the nicotine degradation pathway [13] [15].

Further downstream metabolic transformations involve the hydroxylation of 3-succinoyl-pyridine to produce 6-hydroxy-3-succinoyl-pyridine [3] [4]. This hydroxylated intermediate undergoes additional oxidative processes leading to the formation of 2,5-dihydroxypyridine, which enters the final stages of pyridine ring degradation [3] [4].

In mammalian systems, pseudooxynicotine represents a minor metabolic pathway product, formed through cytochrome P450-mediated oxidative processes [24]. The compound may undergo further biotransformation through glucuronidation or oxidative metabolism, although detailed characterization of these pathways remains limited [24].

Research findings indicate that pseudooxynicotine formation in bacterial systems serves as a detoxification mechanism, effectively removing the toxic methylamine group from the molecule [25]. This process contributes to the overall mineralization of nicotine, ultimately leading to the complete degradation of the alkaloid structure [13] [15].

Structural-Functional Relationships in Biological Systems

The structural characteristics of pseudooxynicotine directly influence its functional roles and enzymatic interactions within biological systems [1] [2] [14]. The compound's classification as an aminoacylpyridine reflects its dual structural features: a pyridine aromatic ring system and an acyl chain containing a methylamino group [1] [2].

The pyridine ring positioned at the 3-carbon contributes to the compound's chemical stability and provides the aromatic framework necessary for enzyme recognition [1] [17]. Crystal structure analysis of pseudooxynicotine amine oxidase complexed with flavin adenine dinucleotide reveals specific binding interactions that accommodate the pyridine ring orientation [17].

The 4-(methylamino)butanoyl side chain represents the primary site of enzymatic modification during pseudooxynicotine metabolism [14] [15]. Pseudooxynicotine amine oxidase demonstrates strict substrate specificity for this structural motif, catalyzing the oxidative cleavage of the carbon-nitrogen bond adjacent to the methylamino group [14] [15].

Structural comparisons with the closely related enzyme nicotine oxidoreductase NicA2 reveal significant functional similarities despite only 40% sequence identity [9] [14]. Both enzymes utilize flavin adenine dinucleotide as a cofactor and exhibit unusual electron transfer properties, preferentially reducing cytochrome c proteins rather than molecular oxygen [9] [14].

The thermal stability properties of pseudooxynicotine amine oxidase below 50°C correlate with specific amino acid residues that maintain protein structural integrity [23] [25]. Site-directed mutagenesis studies identify residue 180 as critical for thermal stability, demonstrating the importance of specific structural elements in enzyme function [25].

Cofactor binding analysis reveals that pseudooxynicotine amine oxidase contains noncovalently bound flavin adenine dinucleotide, distinguishing it from enzymes with covalently attached flavin prosthetic groups [15] [23]. This binding mode influences the electronic properties of the flavin ring system and affects the enzyme's redox chemistry [15].

The enzyme's response to metal ion effectors provides additional insights into structural-functional relationships [23] [25]. Sodium tungstate enhances enzyme activity through mechanisms that remain incompletely understood, while sodium molybdate and ferric chloride exert inhibitory effects [23] [25]. These metal ion interactions suggest specific binding sites that modulate enzymatic activity through conformational changes or direct coordination effects [25].

EnzymeOrganismReactionCofactorProperties
Pseudooxynicotine Amine OxidasePseudomonas putida S16Converts pseudooxynicotine to 3-succinoylsemialdehyde-pyridineFlavin adenine dinucleotideThermally stable below 50°C; Enhanced by sodium tungstate; Inhibited by sodium molybdate and ferric chloride
Nicotine Oxidoreductase NicA2Pseudomonas putida S16Converts nicotine to pseudooxynicotineFlavin adenine dinucleotideUses cytochrome c protein as electron acceptor
Cytochrome P450 2A6HumansInvolved in nicotine metabolismHemeMajor enzyme in human nicotine metabolism
3-succinoylsemialdehyde-pyridine dehydrogenasePseudomonas species HZN6Converts 3-succinoylsemialdehyde-pyridine to 3-succinoyl-pyridineNicotinamide adenine dinucleotide phosphateDependent on reduced nicotinamide adenine dinucleotide phosphate

Physical Description

Solid

XLogP3

0.3

UNII

1NJL277R65

Other CAS

2055-23-4

Wikipedia

Pseudooxynicotine

Dates

Modify: 2023-08-15

Matrix-bound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in tobacco: quantification and evidence for an origin from lignin-incorporated alkaloids

Gerhard Lang, Aline Vuarnoz
PMID: 25537002   DOI: 10.1021/np500725a

Abstract

Substantial quantities of the carcinogenic tobacco-specific N-nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (1; NNK) are still found in the mainstream smoke of tobacco exhaustively extracted with water, indicating the presence of an insoluble, matrix-bound form. Soluble and matrix-bound concentrations of 1 in tobacco were determined by applying a new method using sequential aqueous extraction at room temperature and at 130 °C. On average, 77% and 53% of the total content of 1 were matrix-bound in air-cured (Burley type) and flue-cured tobaccos, respectively. Thermal release of 1 from its matrix-bound form above ca. 200 °C can account for a large fraction of its concentration in cigarette mainstream smoke. An already matrix-bound alkaloid precursor of matrix-bound 1 was identified in vascular tissue of green leaf midribs. The incubation of vascular cell-wall preparations with the lignin precursor coniferyl alcohol and isotopically labeled nicotine or pseudooxynicotine (2) led to the formation of labeled matrix-bound 1 after nitrosation, suggesting that incorporation of nicotine or its oxidized product 2 during lignin polymerization is the origin of the formation of matrix-bound 1.


Characterization and Genome Analysis of a Nicotine and Nicotinic Acid-Degrading Strain Pseudomonas putida JQ581 Isolated from Marine

Aiwen Li, Jiguo Qiu, Dongzhi Chen, Jiexu Ye, Yuhong Wang, Lu Tong, Jiandong Jiang, Jianmeng Chen
PMID: 28561771   DOI: 10.3390/md15060156

Abstract

The presence of nicotine and nicotinic acid (NA) in the marine environment has caused great harm to human health and the natural environment. Therefore, there is an urgent need to use efficient and economical methods to remove such pollutants from the environment. In this study, a nicotine and NA-degrading bacterium-strain JQ581-was isolated from sediment from the East China Sea and identified as a member of
based on morphology, physio-biochemical characteristics, and 16S rDNA gene analysis. The relationship between growth and nicotine/NA degradation suggested that strain JQ581 was a good candidate for applications in the bioaugmentation treatment of nicotine/NA contamination. The degradation intermediates of nicotine are pseudooxynicotine (PN) and 3-succinoyl-pyridine (SP) based on UV, high performance liquid chromatography, and liquid chromatography-mass spectrometry analyses. However, 6-hydroxy-3-succinoyl-pyridine (HSP) was not detected. NA degradation intermediates were identified as 6-hydroxynicotinic acid (6HNA). The whole genome of strain JQ581 was sequenced and analyzed. Genome sequence analysis revealed that strain JQ581 contained the gene clusters for nicotine and NA degradation. This is the first report where a marine-derived
strain had the ability to degrade nicotine and NA simultaneously.


Identification of nicotine biotransformation intermediates by Agrobacterium tumefaciens strain S33 suggests a novel nicotine degradation pathway

Shuning Wang, Haiyan Huang, Kebo Xie, Ping Xu
PMID: 22466953   DOI: 10.1007/s00253-012-4007-2

Abstract

Nicotine, a major alkaloid in tobacco plants and the main toxic chemical in tobacco wastes, can be transformed by bacteria into hydroxylated-pyridine intermediates, which are important precursors for the chemical synthesis of valuable drugs and insecticides. Such biotransformation could be a useful approach to utilize tobacco and its wastes. In this study, we explored nicotine degradation by a recently isolated Agrobacterium tumefaciens S33 by identifying the intermediates during its growth on nicotine and during transformation of nicotine with its resting cells. Five hydroxylated-pyridine intermediates were detected through multiple approaches, including GC-HR-MS, HPLC, and ESI-Q-TOF MS analyses. Surprisingly, these identified intermediates suggest that strain S33 employs a novel pathway that is different from the two characterized pathways described in Arthrobacter and Pseudomonas. Based on these findings, we propose that strain S33 is able to transform nicotine to 6-hydroxy-pseudooxynicotine first via the pyridine pathway through 6-hydroxy-L-nicotine and 6-hydroxy-N-methylmyosmine, and then, it turns to the pyrrolidine pathway with the formation of 6-hydroxy-3-succinoylpyridine and 2,5-dihydroxypyridine. The activities of the key enzymes, nicotine dehydrogenase, 6-hydroxy-L-nicotine oxidase, and 6-hydroxy-3-succinoylpyridine hydroxylase, were demonstrated in the cell extract of strain S33 and by partially enriched enzymes. Moreover, the cell extract could transform 6-hydroxy-pseudooxynicotine into 6-hydroxy-3-succinoylpyridine by coupling with 6-hydroxy-L-nicotine oxidation reaction by 6-hydroxy-L-nicotine oxidase. These results indicated that strain S33 can transform nicotine into renewable hydroxylated-pyridine intermediates by the special pathway, in which at least three intermediates, 6-hydroxy-L-nicotine, 6-hydroxy-3-succinoylpyridine, and 2,5-dihydroxypyridine, have potential to be further chemically modified into useful compounds.


Characterization of Pseudooxynicotine Amine Oxidase of Pseudomonas putida S16 that Is Crucial for Nicotine Degradation

Haiyang Hu, Weiwei Wang, Hongzhi Tang, Ping Xu
PMID: 26634650   DOI: 10.1038/srep17770

Abstract

Pseudooxynicotine amine oxidase (Pnao) is essential to the pyrrolidine pathway of nicotine degradation of Pseudomonas putida strain S16, which is significant for the detoxification of nicotine, through removing the CH3NH2 group. However, little is known about biochemical mechanism of this enzyme. Here, we characterized its properties and biochemical mechanism. Isotope labeling experiments provided direct evidence that the newly introduced oxygen atom in 3-succinoylsemialdehyde-pyridine is derived from H2O, but not from O2. Pnao was very stable at temperatures below 50 °C; below this temperature, the enzyme activity increased as temperature rose. Site-directed mutagenesis studies showed that residue 180 is important for its thermal stability. In addition, tungstate may enhance the enzyme activity, which has rarely been reported before. Our findings make a further understanding of the crucial Pnao in nicotine degradation.


6-Hydroxypseudooxynicotine Dehydrogenase Delivers Electrons to Electron Transfer Flavoprotein during Nicotine Degradation by Agrobacterium tumefaciens S33

Rongshui Wang, Jihong Yi, Jinmeng Shang, Wenjun Yu, Zhifeng Li, Haiyan Huang, Huijun Xie, Shuning Wang
PMID: 30926728   DOI: 10.1128/AEM.00454-19

Abstract

S33 degrades nicotine via a novel hybrid of the pyridine and the pyrrolidine pathways. The hybrid pathway consists of at least six steps involved in oxidoreductive reactions before the
-heterocycle can be broken down. Collectively, the six steps allow electron transfer from nicotine and its intermediates to the final acceptor O
via the electron transport chain (ETC). 6-Hydroxypseudooxynicotine oxidase, renamed 6-hydroxypseudooxynicotine dehydrogenase in this study, has been characterized as catalyzing the fourth step using the artificial electron acceptor 2,6-dichlorophenolindophenol. Here, we used biochemical, genetic, and liquid chromatography-mass spectrometry (LC-MS) analyses to determine that 6-hydroxypseudooxynicotine dehydrogenase utilizes the electron transfer flavoprotein (EtfAB) as the physiological electron acceptor to catalyze the dehydrogenation of pseudooxynicotine, an analogue of the true substrate 6-hydroxypseudooxynicotine,
, into 3-succinoyl-semialdehyde-pyridine. NAD(P)
, O
, and ferredoxin could not function as electron acceptors. The oxygen atom in the aldehyde group of the product 3-succinoyl-semialdehyde-pyridine was verified to be derived from H
O. Disruption of the
genes in the nicotine-degrading gene cluster decreased the growth rate of
S33 on nicotine but not on 6-hydroxy-3-succinoylpyridine, an intermediate downstream of the hybrid pathway, indicating the requirement of EtfAB for efficient nicotine degradation. The electrons were found to be further transferred from the reduced EtfAB to coenzyme Q by the catalysis of electron transfer flavoprotein:ubiquinone oxidoreductase. These results aid in an in-depth understanding of the electron transfer process and energy metabolism involved in the nicotine oxidation and provide novel insights into nicotine catabolism in bacteria.
Nicotine has been studied as a model for toxic
-heterocyclic aromatic compounds. Microorganisms can catabolize nicotine via various pathways and conserve energy from its oxidation. Although several oxidoreductases have been characterized to participate in nicotine degradation, the electron transfer involved in these processes is poorly understood. In this study, we found that 6-hydroxypseudooxynicotine dehydrogenase, a key enzyme in the hybrid pyridine and pyrrolidine pathway for nicotine degradation in
S33, utilizes EtfAB as a physiological electron acceptor. Catalyzed by the membrane-associated electron transfer flavoprotein:ubiquinone oxidoreductase, the electrons are transferred from the reduced EtfAB to coenzyme Q, which then could enter into the classic ETC. Thus, the route for electron transport from the substrate to O
could be constructed, by which ATP can be further sythesized via chemiosmosis to support the baterial growth. These findings provide new knowledge regarding the catabolism of
-heterocyclic aromatic compounds in microorganisms.


Intragastric nitrosation of nicotine is not a significant contributor to nitrosamine exposure

W S Caldwell, J M Greene, G P Dobson, J D deBethizy
PMID: 8512249   DOI: 10.1111/j.1749-6632.1993.tb39178.x

Abstract

To determine the potential for intragastric nicotine nitrosation, we carried out a kinetic study of the reaction of nicotine with nitrous acid in aqueous solution. The reaction of nicotine with nitrous acid resulted in the formation of three products, NNA, NNN, and NNK. The three parallel reactions were first order of 10-6 L/mol/s. The optimum pH range for formation of NNA, NNN, and NNK was 2.4 to 3.1. Thiocyanate (100 mM) slightly increased the rate of formation of NNN and NNK but tripled the rate of formation of NNA at pH 3.5 at 37 degrees C. We have also studied the nitrosation of pseudooxynicotine, a bacterial and fungal metabolite of nicotine. This secondary amine nitrosated rapidly to produce NNK. Our proposed mechanism for the conversion of nicotine to NNK includes nine kinetically distinct steps and is in agreement with our experimental results. The rate limiting step involves the formation of nicotine-1',2'-iminium ion. This ion hydrolyzes to form pseudooxynicotine which undergoes rapid, irreversible nitrosation to NNK. Given the very slow rate of nicotine nitrosation, it is unlikely that nicotine itself contributes to exposure to nitroso compounds due to chemically mediated intragastric nitrosation.


Novel nicotine oxidoreductase-encoding gene involved in nicotine degradation by Pseudomonas putida strain S16

Hongzhi Tang, Lijuan Wang, Xiangzhou Meng, Lanying Ma, Shuning Wang, Xiaofei He, Geng Wu, Ping Xu
PMID: 19060159   DOI: 10.1128/AEM.02300-08

Abstract

There are quite a few ongoing biochemical investigations of nicotine degradation in different organisms. In this work, we identified and sequenced a gene (designated nicA) involved in nicotine degradation by Pseudomonas putida strain S16. The gene product, NicA, was heterologously expressed and characterized as a nicotine oxidoreductase catalyzing the initial steps of nicotine metabolism. Biochemical analyses using resting cells and the purified enzyme suggested that nicA encodes an oxidoreductase, which converts nicotine to 3-succinoylpyridine through pseudooxynicotine. Based on enzymatic reactions and direct evidence obtained using H(2)(18)O labeling, the process may consist of enzyme-catalyzed dehydrogenation, followed by spontaneous hydrolysis and then repetition of the dehydrogenation and hydrolysis steps. Sequence comparisons revealed that the gene showed 40% similarity to genes encoding NADH dehydrogenase subunit I and cytochrome c oxidase subunit I in eukaryotes. Our findings demonstrate that the molecular mechanism for nicotine degradation in strain S16 involves the pyrrolidine pathway and is similar to the mechanism in mammals, in which pseudooxynicotine, the direct precursor of a potent tobacco-specific lung carcinogen, is produced.


Cloning of a novel nicotine oxidase gene from Pseudomonas sp. strain HZN6 whose product nonenantioselectively degrades nicotine to pseudooxynicotine

Jiguo Qiu, Yun Ma, Jing Zhang, Yuezhong Wen, Weiping Liu
PMID: 23335761   DOI: 10.1128/AEM.03824-12

Abstract

Pseudomonas sp. strain HZN6 utilizes nicotine as its sole source of carbon, nitrogen, and energy. However, its catabolic mechanism has not been elucidated. In this study, self-formed adaptor PCR was performed to amplify the upstream sequence of the pseudooxynicotine amine oxidase gene. A 1,437-bp open reading frame (designated nox) was found to encode a nicotine oxidase (NOX) that shows 30% amino acid sequence identity with 6-hydroxy-l-nicotine oxidase from Arthrobacter nicotinovorans. The nox gene was cloned into a broad-host-range cloning vector and transferred into the non-nicotine-degrading bacteria Escherichia coli DH5α (DH-nox) and Pseudomonas putida KT2440 (KT-nox). The transconjugant KT-nox obtained nicotine degradation ability and yielded an equimolar amount of pseudooxynicotine, while DH-nox did not. Reverse transcription-PCR showed that the nox gene is expressed in both DH5α and KT2440, suggesting that additional factors required for nicotine degradation are present in a Pseudomonas strain(s), but not in E. coli. The mutant of strain HZN6 with nox disrupted lost the ability to degrade nicotine, but not pseudooxynicotine. These results suggested that the nox gene is responsible for the first step of nicotine degradation. The (RS)-nicotine degradation results showed that the two enantiomers were degraded at approximately the same rate, indicating that NOX does not show chiral selectivity. Site-directed mutagenesis revealed that both the conserved flavin adenine dinucleotide (FAD)-binding GXGXXG motif and His456 are essential for nicotine degradation activity.


Functional identification of two novel genes from Pseudomonas sp. strain HZN6 involved in the catabolism of nicotine

Jiguo Qiu, Yun Ma, Yuezhong Wen, Liansheng Chen, Lifei Wu, Weiping Liu
PMID: 22267672   DOI: 10.1128/AEM.07025-11

Abstract

Nicotine is a natural alkaloid produced by tobacco plants, and the mechanisms of its catabolism by microorganisms are diverse. In the present study, we reported the mutation, cloning, and identification of two novel genes involved in nicotine degradation from the newly isolated Pseudomonas sp. strain HZN6. Transposon mutagenesis identified a HZN6 mutant in which the nicotine-degrading pathway was blocked at pseudooxynicotine. A 3,874-bp DNA fragment flanking the transposon insertion site was obtained through self-formed adaptor PCR. Two open reading frames (designated pao and sap) were analyzed, and the deduced amino acid sequences shared 29% identity with 6-hydroxy-l-nicotine oxidase from Arthrobacter nicotinovorans and 49% identity with an aldehyde dehydrogenase from Bartonella henselae. Both pao and sap were cloned and functionally expressed in recombinant Escherichia coli BL21. The pao gene encoded a novel pseudooxynicotine amine oxidase with noncovalently bound flavin adenine dinucleotide (FAD) and exhibited substrate specificity removing the methylamine from pseudooxynicotine with the formation of 3-succinoylsemialdehyde-pyridine and hydrogen dioxide. The sap gene encoded a NADP(+)-dependent 3-succinoylsemialdehyde-pyridine dehydrogenase that catalyzed the dehydrogenation of 3-succinoylsemialdehyde-pyridine to 3-succinoyl-pyridine. Genetic analyses indicated that the pao gene played an essential role in nicotine or pseudooxynicotine mineralization in strain HZN6, whereas the sap gene did not. This study provides novel insight into the nicotine-degrading mechanism at the genetic level in Pseudomonas spp.


Explore Compound Types